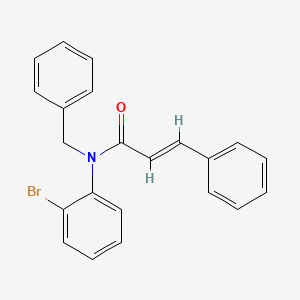

N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide

描述

N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a prop-2-enamide structure. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide typically involves the reaction of 2-bromobenzylamine with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can significantly improve the efficiency of the production process.

化学反应分析

Types of Reactions

N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The phenyl rings can undergo oxidation to form quinones or other oxidized derivatives.

Reduction Reactions: The double bond in the prop-2-enamide structure can be reduced to form the corresponding saturated amide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether are common methods.

Major Products Formed

Substitution Reactions: Products include various substituted amides depending on the nucleophile used.

Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

Reduction Reactions: The major product is the corresponding saturated amide.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide has been investigated for its anticancer properties. Studies have shown that similar compounds exhibit significant antiproliferative activity against various human cancer cell lines. For instance, derivatives of N-benzyl amides have demonstrated potent anticancer activity, particularly against drug-resistant cell lines, suggesting that modifications to the benzyl group can enhance efficacy .

Antimicrobial Properties

The compound's structure indicates potential antimicrobial activity. Research on related benzyl derivatives has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of halogen substituents, such as bromine, is known to influence biological activity positively .

Synthetic Applications

Organic Synthesis

this compound can serve as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and cycloadditions. The compound can be synthesized through straightforward procedures involving readily available starting materials, making it an attractive target for synthetic chemists .

Catalyst-Free Reactions

Recent advancements have highlighted the potential for catalyst-free reactions involving compounds similar to this compound. These reactions can lead to high yields of desired products while minimizing environmental impact and costs associated with catalyst recovery and disposal .

Case Study 1: Anticancer Activity

A study screened various N-benzyl derivatives for their antiproliferative effects against human cancer cell lines. Results indicated that modifications at the N-benzyl position significantly influenced activity levels. Notably, certain derivatives exhibited lower IC50 values than established chemotherapeutics, suggesting a promising avenue for drug development .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of benzyl derivatives were evaluated for their antimicrobial properties against clinical strains of bacteria and fungi. The results demonstrated that compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts, emphasizing the importance of substituent effects in drug design .

作用机制

The mechanism of action of N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide involves its interaction with specific molecular targets. The bromine atom and the phenyl rings play a crucial role in its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with the active site residues or by inducing conformational changes in the enzyme structure. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

相似化合物的比较

Similar Compounds

N-(2-Bromophenyl)acetamide: Similar in structure but lacks the prop-2-enamide moiety.

N-(2-Bromophenyl)-2-chloronicotinamide: Contains a nicotinamide structure instead of the prop-2-enamide.

N-(2-Bromophenyl)-3-phenylpropionamide: Similar but lacks the double bond in the prop-2-enamide structure.

Uniqueness

N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide is unique due to the presence of both the bromine atom and the prop-2-enamide structure. This combination allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in various fields of research.

生物活性

N-(2-Bromophenyl)-3-phenyl-N-benzylprop-2-enamide is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of the bromine atom and multiple aromatic rings suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor binding.

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests it could modulate the activity of monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism .

- Antimicrobial Properties : Research has shown that compounds with similar structures exhibit antimicrobial activity. The bromine substituent can enhance lipophilicity, potentially improving membrane permeability and leading to increased antimicrobial efficacy against various bacterial strains .

- Anticancer Activity : There is emerging evidence suggesting that this compound may possess anticancer properties. Studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation .

Case Studies

- In Vitro Studies : In vitro assays have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.

- Animal Models : In vivo studies using murine models have provided insights into the compound's pharmacokinetics and therapeutic potential. Administration of this compound resulted in reduced tumor growth rates, suggesting its efficacy as an anticancer agent.

Comparative Biological Activity Table

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Anticancer, Antimicrobial | |

| Related Compound A | MAO Inhibition | |

| Related Compound B | Cytotoxicity on Cancer Cells |

Pharmacological Studies

Recent pharmacological studies have focused on elucidating the specific pathways through which this compound exerts its effects:

- Neurotransmitter Modulation : The compound's interaction with neurotransmitter systems has been a focal point, particularly regarding its potential to modulate serotonin and dopamine levels through MAO inhibition .

- Cell Cycle Arrest : Investigations have indicated that this compound can induce cell cycle arrest in cancer cells at the G1 phase, leading to decreased proliferation rates .

Toxicology Profile

Toxicological assessments are crucial for understanding the safety profile of this compound:

- Acute Toxicity Tests : Initial toxicological evaluations suggest a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .

- Long-term Effects : Ongoing studies aim to determine any long-term effects or potential toxicity associated with chronic exposure.

属性

IUPAC Name |

(E)-N-benzyl-N-(2-bromophenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18BrNO/c23-20-13-7-8-14-21(20)24(17-19-11-5-2-6-12-19)22(25)16-15-18-9-3-1-4-10-18/h1-16H,17H2/b16-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARMXLPXKGAMQV-FOCLMDBBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2Br)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2Br)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。